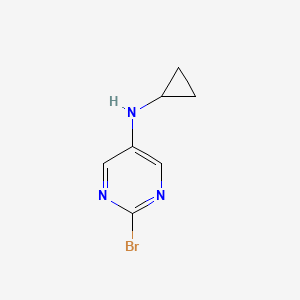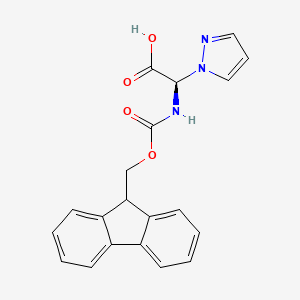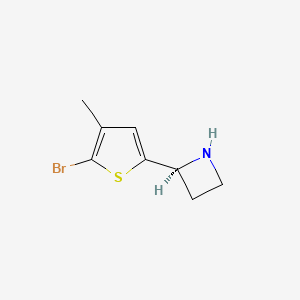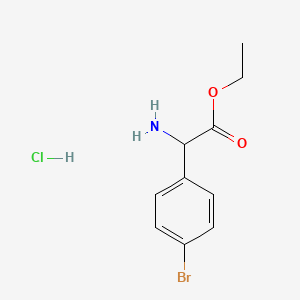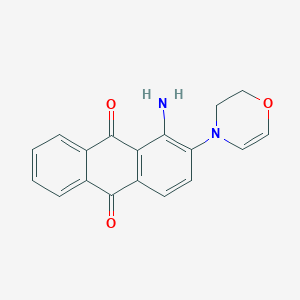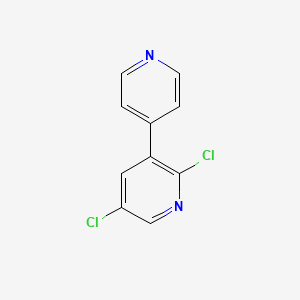
2,5-Dichloro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of chlorine atoms at the 2 and 5 positions of one pyridine ring distinguishes this compound from other bipyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, alternative methods such as electrochemical synthesis may be explored to reduce the environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
Applications De Recherche Scientifique
2,5-Dichloro-3,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving redox imbalances.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3,4’-bipyridine involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with transition metals, which can then undergo redox cycling. This property is particularly useful in applications such as redox flow batteries and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar applications but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer with distinct properties and applications.
2,5-Dichloro-4,4’-bipyridine: A compound with similar chlorine substitution but different positional isomerism.
Uniqueness: 2,5-Dichloro-3,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 2 and 5 positions enhances its ability to participate in substitution reactions and form stable metal complexes.
Propriétés
Formule moléculaire |
C10H6Cl2N2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2,5-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |
Clé InChI |
DZCOHYLJIPYLND-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(N=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
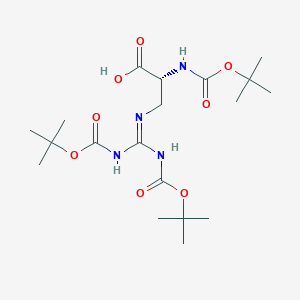
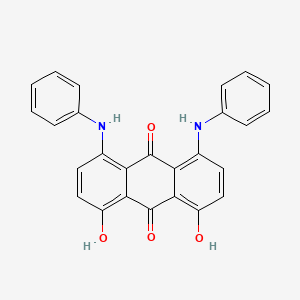


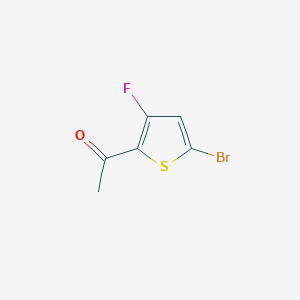
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
